molecular formula C14H10N4 B2972172 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 478043-24-2

4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline

Cat. No.: B2972172
CAS No.: 478043-24-2
M. Wt: 234.262
InChI Key: CAVSQVLDSLQVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-1-yl)pyrrolo[1,2-a]quinoxaline is a complex organic compound characterized by its fused ring structure, which includes an imidazole ring and a pyrrolo[1,2-a]quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require precise control of temperature, pressure, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as column chromatography or recrystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-1-yl)pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an inhibitor of specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 4-(1H-imidazol-1-yl)phenol: This compound shares the imidazole ring but has a phenol group instead of the quinoxaline core.

  • Tris[4-(1H-imidazol-1-yl)phenyl]amine: This compound contains multiple imidazole rings and an amine group, making it structurally different from 4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline.

Uniqueness: this compound is unique due to its fused ring structure, which provides distinct chemical and physical properties compared to similar compounds. Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

4-imidazol-1-ylpyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-2-5-12-11(4-1)16-14(17-9-7-15-10-17)13-6-3-8-18(12)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVSQVLDSLQVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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